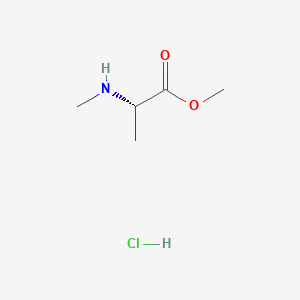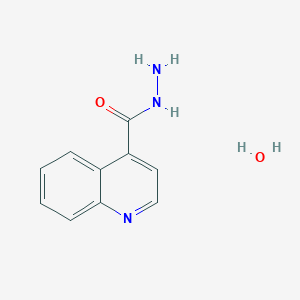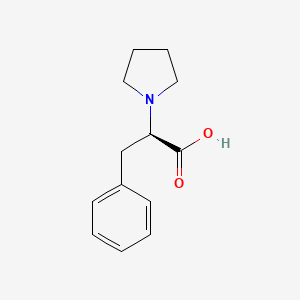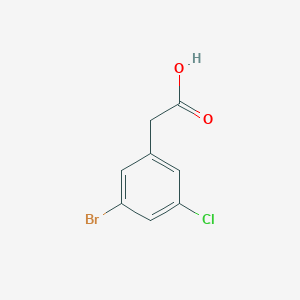
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal: is a complex carbohydrate structure composed of galactose and N-acetylglucosamine units. These types of compounds are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell communication and molecular recognition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form uronic acids.
Reduction: Reduction of the carbonyl group in N-acetylglucosamine can yield amino sugars.
Substitution: Hydroxyl groups can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or nitric acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Acylation or alkylation reagents under basic or acidic conditions.
Major Products
The major products of these reactions include modified sugars, which can be further used in the synthesis of more complex molecules or as intermediates in various biochemical pathways.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is used as a building block for the synthesis of more complex glycoconjugates.
Biology
In biological research, this compound is studied for its role in cell signaling and molecular recognition processes.
Medicine
In medicine, it is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry
In the industrial sector, it is used in the production of biocompatible materials and as a stabilizer in various formulations.
Mecanismo De Acción
The compound exerts its effects by interacting with specific receptors on cell surfaces, triggering a cascade of molecular events. These interactions often involve hydrogen bonding and van der Waals forces, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
beta-D-Gal-(1->4)-beta-D-GlcNAc: Lacks the additional galactose unit.
beta-D-Gal-(1->3)-beta-D-GlcNAc-(1->6)-D-Gal: Different linkage pattern.
Uniqueness
The unique linkage and composition of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal confer specific biological properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJAGXHAXHZJU-MRGJSYKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














